molecular formula C22H28N2O3S B2897269 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide CAS No. 1021118-04-6

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B2897269
CAS No.: 1021118-04-6
M. Wt: 400.54
InChI Key: DUNGWFRSTARQOA-UHFFFAOYSA-N
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Description

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzenesulfonyl group attached to a piperidine ring, which is further connected to an acetamide moiety with a phenylpropyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation of the piperidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetamide Moiety: The acetamide moiety can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Addition of the Phenylpropyl Substituent: The phenylpropyl group can be attached via a nucleophilic substitution reaction using an appropriate phenylpropyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide or phenylpropyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with piperidine derivatives.

    Chemical Biology: The compound is utilized in chemical biology to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may find applications in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the acetamide and phenylpropyl groups contribute to its overall pharmacokinetic properties. The exact molecular targets and pathways may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the benzenesulfonyl group enhances its interaction with biological targets, while the piperidine ring provides structural rigidity and binding affinity. The phenylpropyl and acetamide groups contribute to its overall stability and bioavailability.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(3-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c25-22(23-16-9-12-19-10-3-1-4-11-19)18-20-13-7-8-17-24(20)28(26,27)21-14-5-2-6-15-21/h1-6,10-11,14-15,20H,7-9,12-13,16-18H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNGWFRSTARQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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